molecular formula C13H21NO B8507272 4-(3,3-Dimethylbutoxy)-benzylamine

4-(3,3-Dimethylbutoxy)-benzylamine

Cat. No.: B8507272
M. Wt: 207.31 g/mol
InChI Key: BBFOOZUWUYCOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylbutoxy)-benzylamine is a substituted benzylamine featuring a branched alkoxy group (3,3-dimethylbutoxy) at the para position of the benzene ring. Benzylamines are versatile intermediates in pharmaceutical and agrochemical synthesis, with substituents like alkoxy, halogen, or amino groups modulating their physicochemical and biological properties .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

[4-(3,3-dimethylbutoxy)phenyl]methanamine

InChI

InChI=1S/C13H21NO/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12/h4-7H,8-10,14H2,1-3H3

InChI Key

BBFOOZUWUYCOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=CC=C(C=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(3,3-Dimethylbutoxy)-benzylamine with related compounds:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Properties
This compound* 3,3-Dimethylbutoxy ~207.3† N/A High lipophilicity; steric hindrance
4-(Trifluoromethyl)benzylamine CF₃ 175.15 N/A Enhanced metabolic stability; electron-withdrawing
4-(4-Methylphenoxy)benzylamine 4-Methylphenoxy 227.29 N/A Moderate lipophilicity; pesticide intermediate
4-[2-(Dimethylamino)ethoxy]benzylamine 2-(Dimethylamino)ethoxy 194.27 N/A Polar; used in Itopride HCl synthesis
4-(Trifluoromethoxy)benzylamine OCF₃ 191.15 N/A High electronegativity; toxicological concerns

*Estimated based on analogs; †Calculated using atomic masses.

Key Observations :

  • Steric Effects : The branched alkoxy group introduces steric hindrance, which may limit interactions with flat binding pockets compared to linear alkoxy or aryloxy groups .
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., CF₃, OCF₃), the dimethylbutoxy group is electron-donating, which could alter reactivity in nucleophilic or electrophilic reactions .

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